REACTION_SMILES
|
[CH2:38]([CH3:39])[OH:40].[CH3:24][CH:25]([NH2:26])[C:27]([OH:28])=[O:29].[CH3:30][CH2:31][N:32]([CH2:33][CH3:34])[CH2:35][CH3:36].[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][cH:6][c:7]([CH2:10][O:11][C:12](=[O:13])[O:14][c:15]2[cH:16][cH:17][c:18]([N+:19]([O-:20])=[O:21])[cH:22][cH:23]2)[cH:8][cH:9]1.[OH2:37]>>[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][cH:6][c:7]([CH2:10][C:38]([NH:26][CH:25]([CH3:24])[C:27]([OH:28])=[O:29])=[O:40])[cH:8][cH:9]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(N)C(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
O=C(OCc1ccc([N+](=O)[O-])cc1)Oc1ccc([N+](=O)[O-])cc1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(OCc1ccc([N+](=O)[O-])cc1)Oc1ccc([N+](=O)[O-])cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
CC(NC(=O)Cc1ccc([N+](=O)[O-])cc1)C(=O)O
|
Type
|
product
|
Smiles
|
CC(NC(=O)Cc1ccc([N+](=O)[O-])cc1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |